molecular formula C11H20N2O4 B8121878 4-Nitroazepane-1-carboxylic acid tert-butyl ester

4-Nitroazepane-1-carboxylic acid tert-butyl ester

Cat. No.: B8121878
M. Wt: 244.29 g/mol
InChI Key: DPCMLEPDZHFFRN-UHFFFAOYSA-N
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Description

4-Nitroazepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H20N2O4 and a molecular weight of 244.2875 g/mol . It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and contains a nitro group at the 4-position and a tert-butyl ester group at the carboxylic acid position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitroazepane-1-carboxylic acid tert-butyl ester can be achieved through various synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using tert-butyl alcohol and appropriate acid chlorides or anhydrides. The reaction conditions are optimized to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitroazepane-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Hydrolysis can be achieved using aqueous acids or bases.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 4-Aminoazepane-1-carboxylic acid tert-butyl ester.

    Reduction: 4-Nitroazepane-1-carboxylic acid.

    Substitution: Various substituted azepane derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitroazepane-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitroazepane-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the ester group can be hydrolyzed to release the carboxylic acid. These reactions can modulate biological pathways and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitroazepane-1-carboxylic acid methyl ester
  • 4-Nitroazepane-1-carboxylic acid ethyl ester
  • 4-Nitroazepane-1-carboxylic acid isopropyl ester

Uniqueness

4-Nitroazepane-1-carboxylic acid tert-butyl ester is unique due to its tert-butyl ester group, which provides steric hindrance and stability compared to other esters. This makes it a valuable intermediate in synthetic chemistry and a useful probe in biochemical studies.

Properties

IUPAC Name

tert-butyl 4-nitroazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(14)12-7-4-5-9(6-8-12)13(15)16/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCMLEPDZHFFRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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